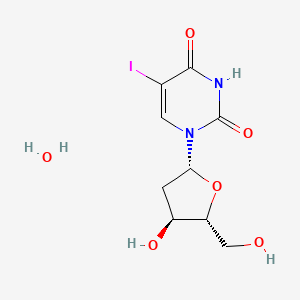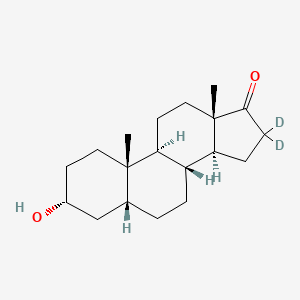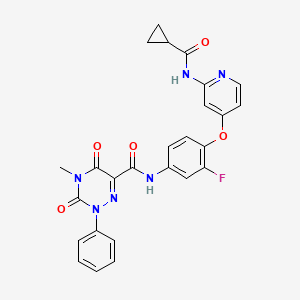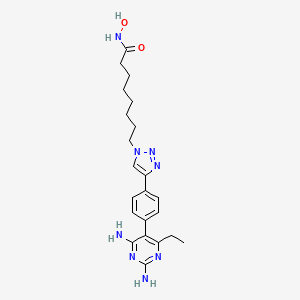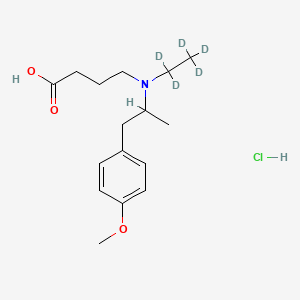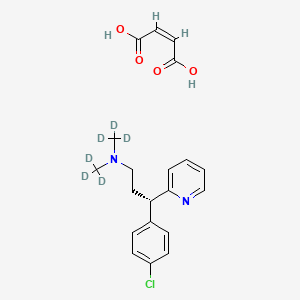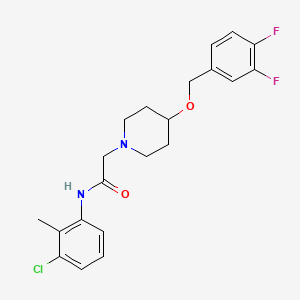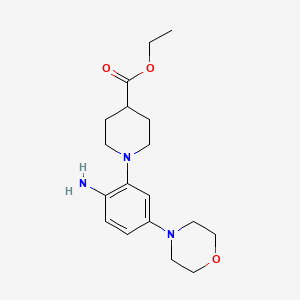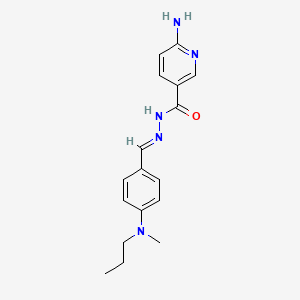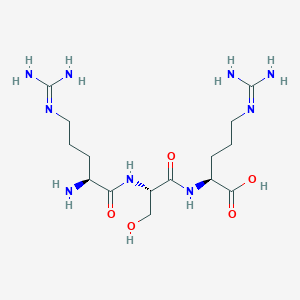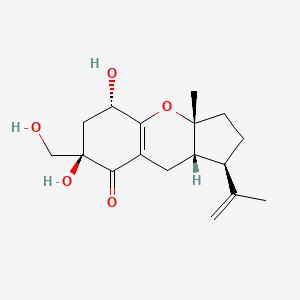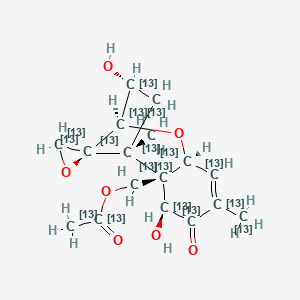
N7-Methyl-guanosine-5'-triphosphate-5'-adenosine diammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium: is a dinucleotide cap analog used primarily in the field of RNA transcription. This compound is a modified form of guanosine and adenosine, where the guanosine is methylated at the N7 position and linked to adenosine via a triphosphate bridge. It is known for its role in enhancing the stability and translation efficiency of RNA molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium involves the methylation of guanosine at the N7 position followed by the formation of a triphosphate bridge with adenosine. The methylation is typically achieved using methyl iodide or methyl sulfate under mild conditions. The triphosphate bridge is formed using phosphorylating agents such as phosphorus oxychloride (POCl3) or pyrophosphate in the presence of a suitable base .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers that can handle the complex multi-step reactions. The process includes the purification of intermediates and the final product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The methyl group at the N7 position can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions include various methylated and substituted derivatives of the original compound, which can have different biological activities and applications .
科学研究应用
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in the synthesis of RNA molecules and as a tool for studying RNA structure and function.
Biology: Plays a crucial role in the study of mRNA capping and its effects on RNA stability and translation.
Industry: Employed in the production of synthetic RNA for research and therapeutic purposes.
作用机制
The compound exerts its effects by mimicking the natural cap structure found at the 5’ end of eukaryotic mRNA. This cap structure is essential for the stability, processing, and translation of mRNA. N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium binds to the cap-binding proteins and enhances the translation efficiency of the mRNA, leading to increased protein synthesis .
相似化合物的比较
Similar Compounds
- N7-Methyl-guanosine-5’-triphosphate-5’-cytidine diammonium
- N7-Methyl-guanosine-5’-triphosphate-5’-uridine diammonium
- N7-Methyl-guanosine-5’-triphosphate-5’-guanosine diammonium
Uniqueness
N7-Methyl-guanosine-5’-triphosphate-5’-adenosine diammonium is unique due to its specific methylation at the N7 position and its ability to form a stable triphosphate bridge with adenosine. This unique structure allows it to effectively mimic the natural mRNA cap and enhance RNA stability and translation efficiency .
属性
分子式 |
C21H35N12O17P3 |
|---|---|
分子量 |
820.5 g/mol |
IUPAC 名称 |
diazanium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C21H29N10O17P3.2H3N/c1-29-6-31(17-10(29)18(36)28-21(23)27-17)20-14(35)12(33)8(46-20)3-44-50(39,40)48-51(41,42)47-49(37,38)43-2-7-11(32)13(34)19(45-7)30-5-26-9-15(22)24-4-25-16(9)30;;/h4-8,11-14,19-20,32-35H,2-3H2,1H3,(H7-,22,23,24,25,27,28,36,37,38,39,40,41,42);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |
InChI 键 |
VDIIAVSSPGYJCD-VEQUCWRQSA-N |
手性 SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O.[NH4+].[NH4+] |
规范 SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O.[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


